REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([C:8]2[NH:9][CH:10]=[CH:11][CH:12]=2)=O)=[CH:4][CH:3]=1.O.NN.[OH-].[K+].C(O)COCCO>O>[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][C:8]2[NH:9][CH:10]=[CH:11][CH:12]=2)=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C=2NC=CC2)C=C1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
Allow the mixture to cool
|
Type
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EXTRACTION
|
Details
|
Add hydrochloric acid to it until its pH is about 3 before extracting it with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CC=2NC=CC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |